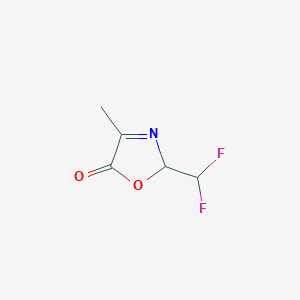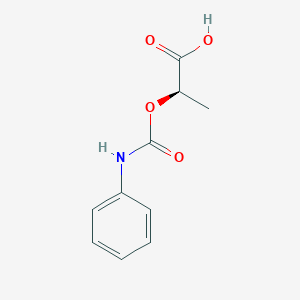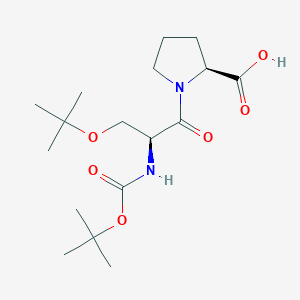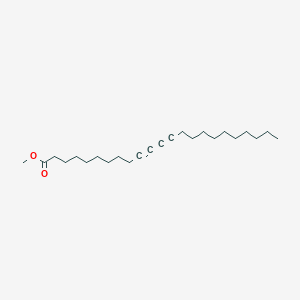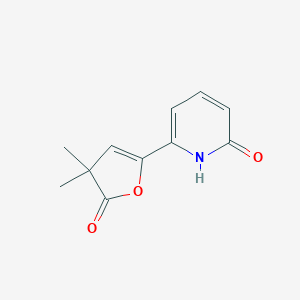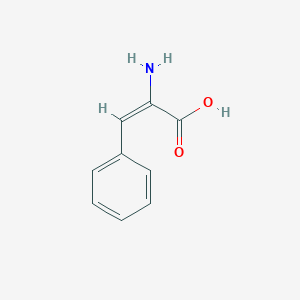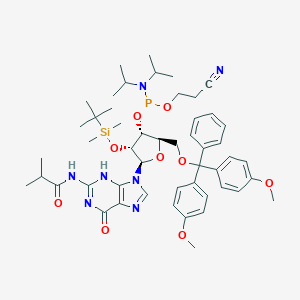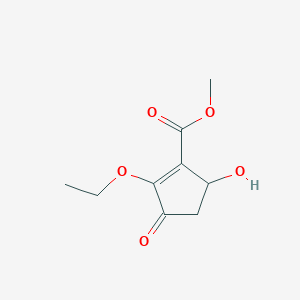
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate, also known as MHEOC, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In Additionally, we will list future directions for research on this compound.
Applications De Recherche Scientifique
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential use in the development of new drugs for the treatment of various diseases. Studies have shown that Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as rheumatoid arthritis and cancer.
Mécanisme D'action
The mechanism of action of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has been shown to scavenge free radicals, which may contribute to its antioxidant properties.
Effets Biochimiques Et Physiologiques
Studies have shown that Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. Additionally, Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has been shown to have low toxicity in vitro, which makes it a safe compound to work with. However, one limitation of using Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate. One area of interest is the potential use of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in the development of new drugs for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate and its potential applications in other areas of research, such as neurodegenerative diseases. Finally, studies are needed to optimize the synthesis method of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate to improve its efficiency and yield.
Conclusion
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in the development of new drugs and to optimize its synthesis method.
Méthodes De Synthèse
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of ethyl 2-oxocyclopentanecarboxylate with ethyl orthoformate in the presence of a catalyst. This reaction results in the formation of ethyl 2-ethoxy-5-oxocyclopent-1-enecarboxylate. The second step involves the reaction of the intermediate product with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate. The final step involves the esterification of the intermediate product with methanol in the presence of a catalyst to yield the final product.
Propriétés
Numéro CAS |
132561-28-5 |
|---|---|
Nom du produit |
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate |
Formule moléculaire |
C9H12O5 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O5/c1-3-14-8-6(11)4-5(10)7(8)9(12)13-2/h5,10H,3-4H2,1-2H3 |
Clé InChI |
SQEVQKUZJPWDNR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(CC1=O)O)C(=O)OC |
SMILES canonique |
CCOC1=C(C(CC1=O)O)C(=O)OC |
Synonymes |
1-Cyclopentene-1-carboxylicacid,2-ethoxy-5-hydroxy-3-oxo-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



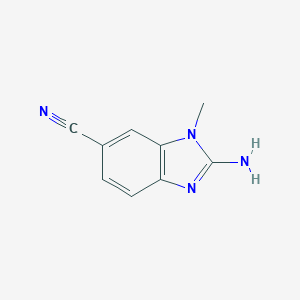
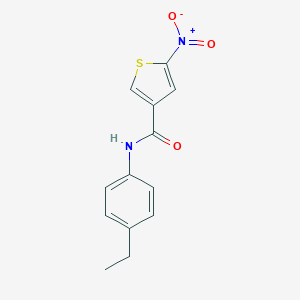
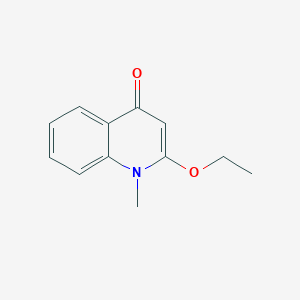
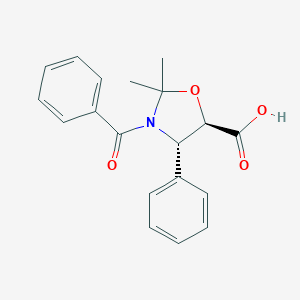
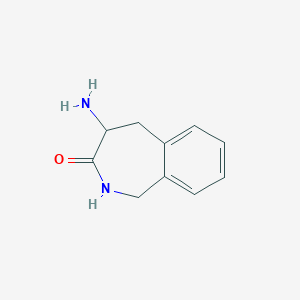
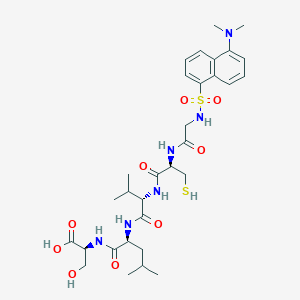
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)
